N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a complex structure that includes a morpholine ring, a benzoyl group, an azetidine ring, and a pyridazine ring, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-morpholinylbenzoic acid with thionyl chloride to form 4-(morpholin-4-yl)benzoyl chloride.
Azetidine Ring Formation: The benzoyl chloride intermediate is then reacted with azetidine-3-amine under controlled conditions to form the azetidin-3-yl derivative.
Pyridazine Ring Introduction: Finally, the azetidin-3-yl derivative is coupled with pyridazine-3-amine using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and for studying molecular interactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine
- N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-ol
Uniqueness
N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and azetidine ring contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(23-12-15(13-23)20-17-2-1-7-19-21-17)14-3-5-16(6-4-14)22-8-10-25-11-9-22/h1-7,15H,8-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGGEBQLPACZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.